molecular formula C21H20N2O4 B604388 N'-[(E)-(2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-4-METHOXYBENZOHYDRAZIDE CAS No. 306957-22-2

N'-[(E)-(2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-4-METHOXYBENZOHYDRAZIDE

Cat. No.: B604388
CAS No.: 306957-22-2
M. Wt: 364.4g/mol
InChI Key: ZJWJBTNYBRQAFV-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methoxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzofuran core, which is a fused polycyclic aromatic structure, and is functionalized with hydroxy, methoxy, and hydrazide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methoxybenzohydrazide typically involves the condensation of 2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-carbaldehyde with 4-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methoxybenzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol: A structurally related compound with similar chemical properties.

    3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]amino}phenyl)-4-methylbenzenesulfonamide: Another related compound with different functional groups.

Uniqueness

N’-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methoxybenzohydrazide is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

CAS No.

306957-22-2

Molecular Formula

C21H20N2O4

Molecular Weight

364.4g/mol

IUPAC Name

N-[(E)-(2-hydroxy-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C21H20N2O4/c1-26-14-8-6-13(7-9-14)21(25)23-22-12-16-17(24)10-11-19-20(16)15-4-2-3-5-18(15)27-19/h6-12,24H,2-5H2,1H3,(H,23,25)/b22-12+

InChI Key

ZJWJBTNYBRQAFV-WSDLNYQXSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=C2C4=C(O3)CCCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.